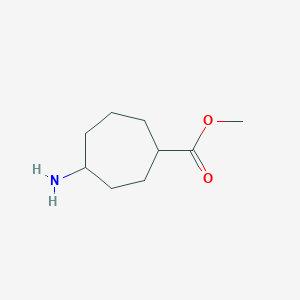

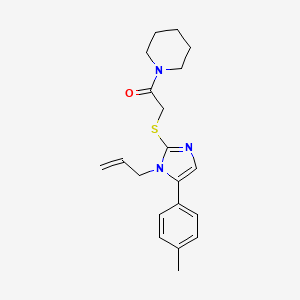

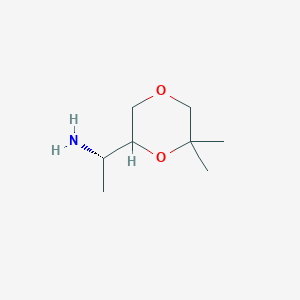

![molecular formula C13H11ClN4O B3001327 N-(3-chlorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide CAS No. 1706415-15-7](/img/structure/B3001327.png)

N-(3-chlorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-(3-chlorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide is a chemical entity that belongs to the class of pyrrolopyrimidines, which are heterocyclic aromatic organic compounds. These compounds often exhibit a range of biological activities and are of interest in medicinal chemistry for their potential therapeutic applications.

Synthesis Analysis

The synthesis of related pyrrolopyrimidine compounds involves various chemical reactions, including chlorination, aminisation, and coupling reactions. For instance, the synthesis of a similar compound, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, was achieved by chlorination and aminisation from a pyrazolopyrimidine diol precursor . Another related compound, N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, was synthesized through a coupling reaction between a chlorophenoxy phenylmethanamine and a chlorinated pyrrolopyrimidine . These methods could potentially be adapted for the synthesis of N-(3-chlorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide.

Molecular Structure Analysis

The molecular structure of pyrrolopyrimidine derivatives is often confirmed using techniques such as NMR, FT-IR, MS, and X-ray diffraction. For example, the crystal structure of a related compound was determined using single-crystal X-ray structural analysis, and the optimized structure was computed via DFT and compared with the X-ray diffraction data . These techniques ensure the accuracy of the synthesized compound's structure and provide insights into the molecular conformation and intermolecular interactions, such as hydrogen bonding, which can influence the compound's properties and biological activity.

Chemical Reactions Analysis

Pyrrolopyrimidine compounds can participate in various chemical reactions due to their functional groups. The presence of amide, chloro, and aromatic groups allows for reactions such as further chlorination, aminisation, and coupling with other molecules. These reactions can be used to modify the compound's structure and tailor its properties for specific applications, such as enhancing its biological activity or altering its physical properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of hydrogen bonds, as observed in the packing of molecules in the solid state, can affect the compound's melting point and solubility . Additionally, the antimicrobial activity of some pyrrolopyrimidine carboxamides has been studied, showing that these compounds can be more active than reference drugs against certain strains of bacteria and fungi . This suggests that N-(3-chlorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide may also possess similar properties, which could be explored in further studies.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

- A study by Akbari et al. (2008) synthesized new N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamide compounds, which showed significant inhibition of bacterial and fungal growth, highlighting the antimicrobial potential of these compounds (Akbari et al., 2008).

Reactions and Synthesis Approaches

- Volovenko et al. (2004) detailed the synthesis of pyrrolothiazolopyrimidinetriones from reactions involving 3,4-dichloro-N-R-maleimides and substituted thiouracils, contributing to the development of new pyrrolo[3,4-d]pyrimidine derivatives (Volovenko et al., 2004).

Antitumor Activities

- Xin (2012) investigated the antitumor activities of 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide, a structurally similar compound, underscoring the relevance of these compounds in cancer research (Xin, 2012).

Synthesis Methods

- Wang et al. (2017) reported a green and simple method for synthesizing pyrrolo[2,3-d]pyrimidine derivatives, demonstrating an eco-friendly approach to producing these compounds (Wang et al., 2017).

Antimicrobial Activity

- Kolisnyk et al. (2015) synthesized novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides with significant antimicrobial activity, further emphasizing the medical significance of pyrimidine derivatives (Kolisnyk et al., 2015).

Ring Cleavage Reactions

- Kinoshita et al. (1989) explored the reactions of 1,3-oxazine-2,4(3H)-dione derivatives, providing insight into the chemical behavior and potential applications of related pyrrolo[3,4-d]pyrimidine compounds (Kinoshita et al., 1989).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. While some pyrimidine derivatives have shown antimicrobial activity , the specific safety and hazards associated with “N-(3-chlorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide” are not detailed in the available resources.

Propiedades

IUPAC Name |

N-(3-chlorophenyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN4O/c14-10-2-1-3-11(4-10)17-13(19)18-6-9-5-15-8-16-12(9)7-18/h1-5,8H,6-7H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYEYPWJETDZWBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CN=CN=C2CN1C(=O)NC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

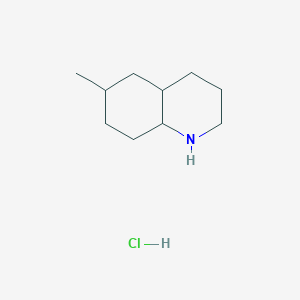

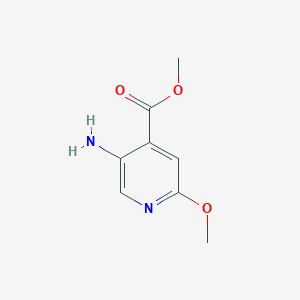

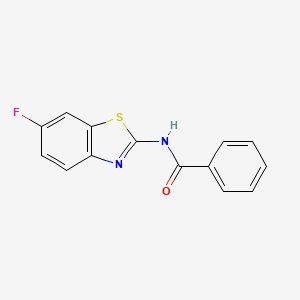

![Tert-butyl 3-(((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate](/img/structure/B3001253.png)

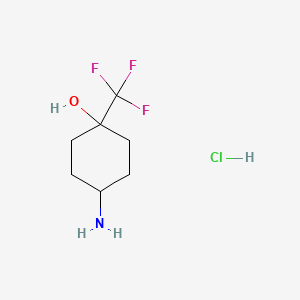

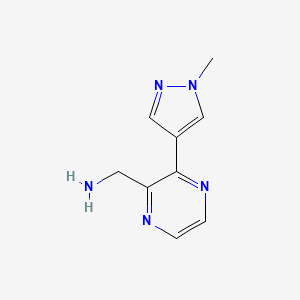

![3,4-dimethoxy-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B3001258.png)

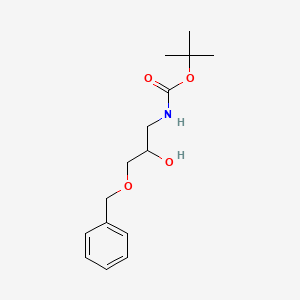

![2-Benzyl-5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B3001263.png)